molecular formula C17H21N3O4S B2932420 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034589-63-2

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2932420
CAS No.: 2034589-63-2
M. Wt: 363.43
InChI Key: GAJPEBPJOMZJOT-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide (CAS 2034589-63-2) is a synthetic organic compound with a molecular formula of C17H21N3O4S and a molecular weight of 363.4 g/mol . Its structure features a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety linked via a methylene bridge to a 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide group. The presence of these fused heterocyclic systems makes it a molecule of significant interest in medicinal chemistry and drug discovery research. Compounds with the tetrahydropyrazolopyridine scaffold are frequently investigated in preclinical research for their potential as kinase inhibitors . Similarly, the benzodioxepine sulfonamide component is a privileged structure often associated with bioactive molecules. This combination suggests potential research applications in developing novel therapeutic agents, particularly in oncology and other disease areas involving kinase signaling pathways. Researchers can utilize this high-quality compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, mechanism of action (MOA) studies, and structure-activity relationship (SAR) profiling. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-25(22,14-5-6-16-17(10-14)24-9-3-8-23-16)19-12-13-11-18-20-7-2-1-4-15(13)20/h5-6,10-11,19H,1-4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJPEBPJOMZJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCCO4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a pyrazolo[1,5-a]pyridine core with a benzo[b][1,4]dioxepine moiety. The biological implications of this structure are significant in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O3_{3}S
  • Molecular Weight : 342.39 g/mol

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or receptors. The exact molecular targets remain to be fully elucidated; however, preliminary studies suggest interactions with various biochemical pathways that could influence cellular processes.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to the pyrazolo[1,5-a]pyridine scaffold. For instance:

  • Cytotoxicity Tests : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50_{50} values for related compounds were reported as low as 16.19 μM against HCT-116 cells and 17.16 μM against MCF-7 cells .
CompoundCell LineIC50_{50} (μM)
Compound AHCT-11616.19 ± 1.35
Compound BMCF-717.16 ± 1.54

Enzymatic Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrazolo derivatives are known for their ability to inhibit kinases and other targets involved in cancer progression and inflammation . Further studies are needed to confirm its efficacy in this regard.

Case Studies

  • Study on Anticancer Activity :
    • A study explored the synthesis of various pyrazolo derivatives and their cytotoxic effects on cancer cells. The results indicated that modifications to the pyrazolo core significantly influenced biological activity .
  • Enzyme Interaction Analysis :
    • Investigations into the interaction of similar compounds with specific enzymes have shown promising results in modulating enzymatic activity linked to disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights two tetrahydroimidazo[1,2-a]pyridine derivatives (compounds 1l and 2d in and ), which share partial structural homology with the target compound but differ in core heterocycles and substituents. Below is a detailed comparison:

Structural Differences

  • Core Heterocycle :
    • Target Compound : Features a pyrazolo[1,5-a]pyridine core (a pyrazole fused with pyridine).
    • Evidence Compounds (1l, 2d) : Contain an imidazo[1,2-a]pyridine core (an imidazole fused with pyridine) .
  • Substituents: Target Compound: Includes a benzodioxepine sulfonamide group, which may enhance solubility and binding affinity. Evidence Compounds: Substituents include diethyl dicarboxylate, cyano, nitrophenyl, and phenethyl/benzyl groups, which influence electronic properties and steric bulk .

Physicochemical Properties

Property Target Compound Compound 1l Compound 2d
Molecular Weight Not reported ~551.5 g/mol ~537.5 g/mol
Melting Point Not reported 243–245°C 215–217°C
Key Functional Groups Sulfonamide, benzodioxepine Nitrophenyl, cyano, dicarboxylate Benzyl, nitrophenyl, dicarboxylate

Spectral and Analytical Data

  • NMR Spectroscopy: Evidence Compounds: Detailed $ ^1H $ and $ ^{13}C $ NMR data confirm substituent positions (e.g., nitrophenyl protons at δ 8.2–8.4 ppm; carbonyl carbons at δ ~165–170 ppm) . Target Compound: No spectral data available, but its sulfonamide group would likely show distinct $ ^1H $ signals near δ 7.5–8.0 ppm.
  • Mass Spectrometry :
    • Evidence Compounds : HRMS (ESI) confirmed molecular ions at m/z 551.1812 (calc. 551.1815) for 1l and 537.1655 (calc. 537.1660) for 2d .

Research Findings and Implications

  • Bioactivity: While the target compound’s biological activity is undocumented, imidazo[1,2-a]pyridine derivatives are known for antimicrobial and anticancer properties. The sulfonamide group in the target may enhance target binding, as seen in other sulfonamide-based drugs.
  • Stability and Reactivity : The benzodioxepine moiety in the target compound could improve metabolic stability compared to the nitro groups in 1l and 2d , which may confer redox sensitivity.

Notes

Data Limitations : Direct data on the target compound are absent in the provided evidence; comparisons are based on structural analogs.

Structural Analogues : The imidazo[1,2-a]pyridine derivatives (1l , 2d ) serve as useful comparators for heterocyclic synthesis and spectral analysis but differ in core pharmacology.

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